molecular formula C10H15N B1584418 2-(3-Pentyl)pyridine CAS No. 7399-50-0

2-(3-Pentyl)pyridine

Cat. No. B1584418
CAS RN: 7399-50-0
M. Wt: 149.23 g/mol
InChI Key: FTYAXYWEDPWJCJ-UHFFFAOYSA-N
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Description

“2-(3-Pentyl)pyridine” is a chemical compound with the CAS Number: 7399-50-0 and a molecular weight of 149.24 . It has a linear formula of C10H15N .


Molecular Structure Analysis

The molecular structure of “2-(3-Pentyl)pyridine” consists of a six-membered ring with two nitrogen atoms at positions 1 and 3 . The 3D structure can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

“2-(3-Pentyl)pyridine” is a liquid at 20 degrees Celsius . It has a specific gravity of 0.90 and a refractive index of 1.49 .

Scientific Research Applications

Coordination Chemistry and Ligand Design

2-(3-Pentyl)pyridine derivatives have been utilized in the synthesis of complex ligands for coordination chemistry. For instance, derivatives of 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine, which may share structural similarities with 2-(3-Pentyl)pyridine, have been employed as versatile ligands. These ligands have been highlighted for their role in creating luminescent lanthanide compounds, which are significant for biological sensing, and iron complexes demonstrating unusual thermal and photochemical spin-state transitions (Halcrow, 2005).

Catalysis

In the realm of catalysis, a dichlorodioxomolybdenum(VI)-pyrazolylpyridine complex, potentially related to 2-(3-Pentyl)pyridine structures, has been investigated as a catalyst in olefin epoxidation. This research revealed high activity and selectivity in the epoxidation process, showcasing the potential of pyridine derivatives in catalytic applications (Amarante et al., 2014).

Material Science and Photocatalysis

Further extending into material science, complexes involving 3d element cations and ligands based on pyridine structures have been synthesized. These complexes have been studied for their structural features and photocatalytic activities, particularly in water reduction. Such research underscores the role of pyridine derivatives in developing photocatalytic systems with potential environmental applications (Bachmann et al., 2013).

Acidic Properties and Surface Chemistry

The acidic properties of catalysts involving pyridine derivatives have also been a subject of study. For instance, the chemisorption of pyridine has been used to evaluate the concentration and strength of acid sites in niobium pentoxide supported on various materials. This research provides insight into the interaction between pyridine derivatives and catalyst surfaces, relevant to various catalytic processes (Datka et al., 1992).

Safety And Hazards

“2-(3-Pentyl)pyridine” is a combustible liquid and may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to keep away from heat, hot surfaces, sparks, open flames, and other ignition sources .

properties

IUPAC Name

2-pentan-3-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-3-9(4-2)10-7-5-6-8-11-10/h5-9H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTYAXYWEDPWJCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4052477
Record name 2-(1-Ethylpropyl)pyridine
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Molecular Weight

149.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-(3-Pentyl)pyridine

CAS RN

7399-50-0
Record name 2-(1-Ethylpropyl)pyridine
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Record name 2-(3-Pentyl)pyridine
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Record name 2-(3-Pentyl)pyridine
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Record name Pyridine, 2-(1-ethylpropyl)-
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Record name 2-(1-Ethylpropyl)pyridine
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Record name 2-(1-ethylpropyl)pyridine
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Record name 2-(3-PENTYL)PYRIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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